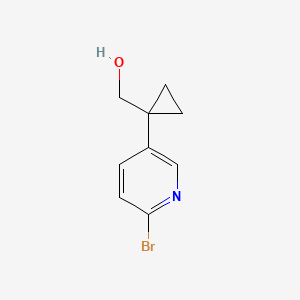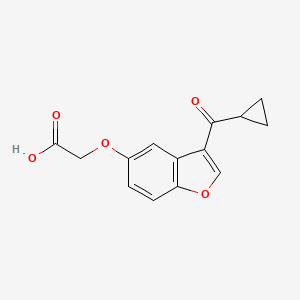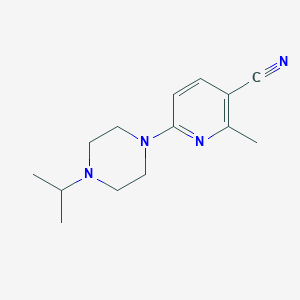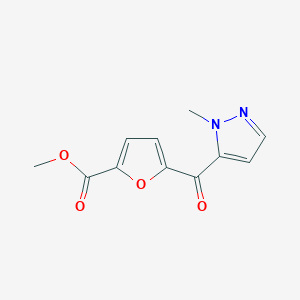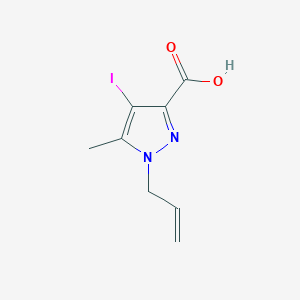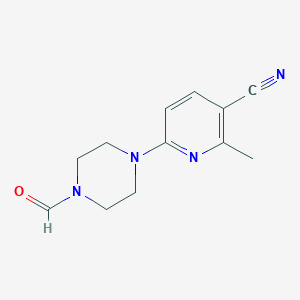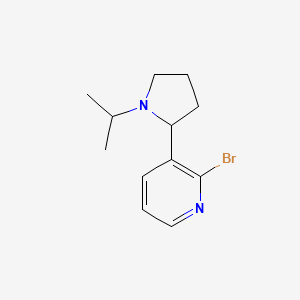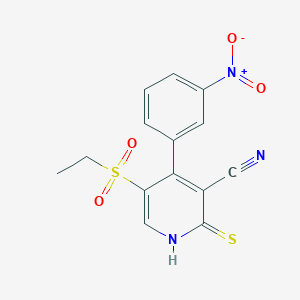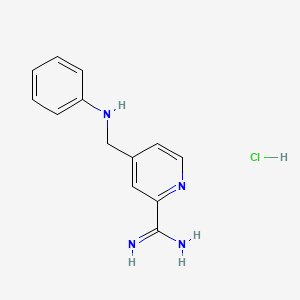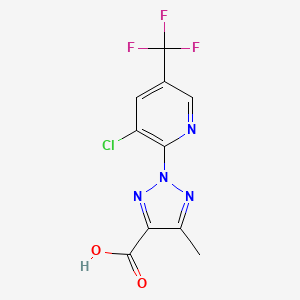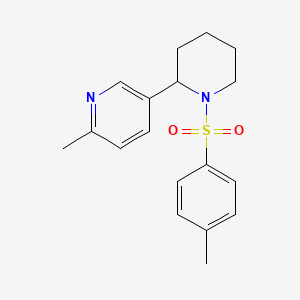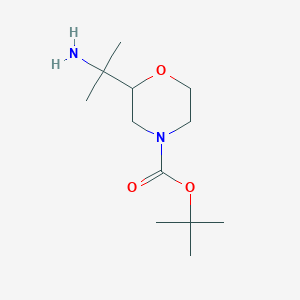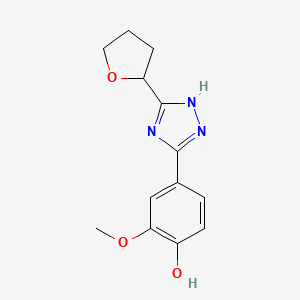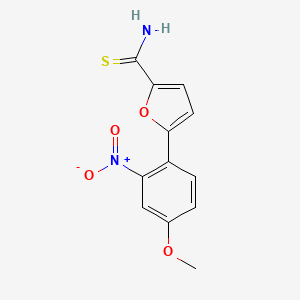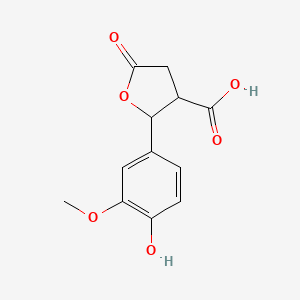
2-(4-Hydroxy-3-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxy-3-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a complex organic compound with significant interest in various scientific fields. This compound features a tetrahydrofuran ring, a hydroxy group, and a methoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with a suitable dioxane derivative under acid-catalyzed conditions. The reaction is carried out at elevated temperatures, often around 75°C, for a few hours . The product is then purified through recrystallization from an ethanol-water mixture.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
2-(4-Hydroxy-3-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the tetrahydrofuran ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-NH₂) are employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
2-(4-Hydroxy-3-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in inhibiting protein catabolism and enhancing muscle strength.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The compound exerts its effects through various molecular pathways:
Antioxidant Activity: It interacts with free radicals, neutralizing them and preventing oxidative damage.
Protein Catabolism Inhibition: It modulates the expression of genes involved in protein metabolism, thereby reducing protein breakdown.
Muscle Strength Enhancement: It influences muscle function by affecting glucose and lipid metabolism.
類似化合物との比較
Similar Compounds
Ferulic Acid: Shares the methoxyphenyl group and exhibits antioxidant properties.
Esculetin: Contains a similar hydroxy group and is known for its biological activities.
Uniqueness
2-(4-Hydroxy-3-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is unique due to its tetrahydrofuran ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C12H12O6 |
|---|---|
分子量 |
252.22 g/mol |
IUPAC名 |
2-(4-hydroxy-3-methoxyphenyl)-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C12H12O6/c1-17-9-4-6(2-3-8(9)13)11-7(12(15)16)5-10(14)18-11/h2-4,7,11,13H,5H2,1H3,(H,15,16) |
InChIキー |
GCHAZABUIJYWGJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2C(CC(=O)O2)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


